Cas no 2803863-91-2 (Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride)

Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride is a synthetic organic compound with applications in pharmaceutical and biochemical research. Its structure features both amino and hydroxyl functional groups, making it a versatile intermediate for the synthesis of more complex molecules. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in peptide modification and drug development due to its chiral center, which allows for stereoselective reactions. Its well-defined chemical properties and high purity make it a reliable choice for researchers requiring precise and reproducible results in synthetic chemistry and medicinal studies.
Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride structure
2803863-91-2 structure
Product Name:Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride
CAS No:2803863-91-2
MF:C6H14ClNO3
MW:183.633261203766
CID:6250902
PubChem ID:165671228
Update Time:2025-05-20

Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-37442773
    • 2803863-91-2
    • methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride
    • Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride
    • Inchi: 1S/C6H13NO3.ClH/c1-6(9,3-4-7)5(8)10-2;/h9H,3-4,7H2,1-2H3;1H
    • InChI Key: KPZVROIQPYFKRW-UHFFFAOYSA-N
    • SMILES: Cl.OC(C(=O)OC)(C)CCN

Computed Properties

  • Exact Mass: 183.0662210g/mol
  • Monoisotopic Mass: 183.0662210g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 126
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6Ų

Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride Pricemore >>

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Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride Related Literature

Additional information on Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride

Methyl 4-Amino-2-Hydroxy-2-Methylbutanoate Hydrochloride: An Overview of a Promising Compound (CAS No. 2803863-91-2)

Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride (CAS No. 2803863-91-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

The chemical structure of Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride is particularly noteworthy. It consists of a methyl ester group, an amino group, a hydroxyl group, and a methyl substituent on the butanoate backbone. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical formulations.

Recent studies have focused on the synthesis and characterization of Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride. One notable method involves the reaction of 4-amino-2-hydroxy-2-methylbutanoic acid with methanol in the presence of a suitable catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt. This synthetic route is efficient and scalable, making it suitable for large-scale production in industrial settings.

The biological activity of Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride has been extensively studied. Preliminary in vitro assays have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promising activity against certain kinases and proteases, which are key targets in the development of drugs for various diseases, including cancer and neurodegenerative disorders.

In addition to its enzymatic inhibition properties, Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models have indicated that this compound can effectively reduce inflammation and associated symptoms. These findings suggest its potential as a therapeutic agent for inflammatory conditions such as arthritis and inflammatory bowel disease.

The pharmacokinetic profile of Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride is another important aspect of its evaluation. Studies have shown that it exhibits good oral bioavailability and a favorable half-life, which are crucial factors for drug development. Additionally, its low toxicity profile in preclinical studies further supports its safety for human use.

Recent advancements in computational chemistry have also contributed to our understanding of the molecular interactions of Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride. Molecular docking studies have provided insights into its binding modes with target proteins, helping to optimize its structure for enhanced efficacy and selectivity.

In conclusion, Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride (CAS No. 2803863-91-2) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its full range of properties and optimize its use in pharmaceutical formulations. As new findings emerge, this compound is likely to play a significant role in the development of novel drugs for various medical conditions.

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